1-Pyridin-2-yl-3-pyrrolidin-3-ylurea
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Overview
Description
1-Pyridin-2-yl-3-pyrrolidin-3-ylurea is a heterocyclic compound that features both pyridine and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
The synthesis of 1-Pyridin-2-yl-3-pyrrolidin-3-ylurea typically involves the reaction of pyridine-2-carboxylic acid with pyrrolidine and an isocyanate source. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The process can be carried out under mild conditions, making it suitable for industrial production .
Chemical Reactions Analysis
1-Pyridin-2-yl-3-pyrrolidin-3-ylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
1-Pyridin-2-yl-3-pyrrolidin-3-ylurea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Pyridin-2-yl-3-pyrrolidin-3-ylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the pyridine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
1-Pyridin-2-yl-3-pyrrolidin-3-ylurea can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Known for its use in the synthesis of γ-lactams and its biological activity.
Pyridin-2-yl ureas: These compounds share a similar structure but may have different substituents, leading to variations in biological activity and chemical reactivity
Properties
Molecular Formula |
C10H14N4O |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-pyridin-2-yl-3-pyrrolidin-3-ylurea |
InChI |
InChI=1S/C10H14N4O/c15-10(13-8-4-6-11-7-8)14-9-3-1-2-5-12-9/h1-3,5,8,11H,4,6-7H2,(H2,12,13,14,15) |
InChI Key |
CRYQLFYNBOYPCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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